2-Hydroxy-9-fluorenone
Overview
Description
2-Hydroxy-9-fluorenone is an organic compound with the molecular formula C13H8O2. It is a derivative of fluorenone, characterized by the presence of a hydroxyl group at the second position of the fluorenone structure. This compound is known for its distinctive yellow to orange crystalline appearance and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-9-fluorenone is β-cyclodextrin (β-CD), a naturally occurring cyclic oligosaccharide . This compound forms complexes with β-CD, which are known to interact with a variety of organic molecules .
Mode of Action
This compound interacts with β-CD to form 1:1 and 1:2 complexes . The formation of these complexes results in an unusual red shift in emission at higher concentrations of β-CD .
Biochemical Pathways
The biochemical pathway of this compound involves the formation of inclusion complexes with β-CD . The 1:2 complex of this compound shows a red shift from the 1:1 complex and is less fluorescent . This indicates that the 1:2 complex is more stabilized than the 1:1 complex .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its interaction with β-CD. The formation of 1:1 and 1:2 complexes with β-CD affects the compound’s absorption, distribution, metabolism, and excretion (ADME) properties . The complexation makes the molecule less acidic in the S1 state, which could impact its bioavailability .
Result of Action
The result of this compound’s action is the formation of inclusion complexes with β-CD . These complexes have different stoichiometries and exhibit different fluorescence properties . The formation of these complexes could have potential applications in various fields, such as drug delivery and environmental remediation .
Action Environment
The action of this compound is influenced by environmental factors such as the concentration of β-CD . Higher concentrations of β-CD lead to the formation of a 1:2 complex, which is more stabilized and exhibits a red shift in emission . This suggests that the efficacy and stability of this compound could be modulated by adjusting the concentration of β-CD .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-9-fluorenone has been found to interact with various enzymes and proteins. For instance, it has been reported to form complexes with β-cyclodextrin . The formation of these complexes can lead to changes in the properties of this compound, such as a red shift in emission at higher concentrations of β-cyclodextrin .
Cellular Effects
The cellular effects of this compound are not fully understood yet. It is known that this compound can interact with various cellular processes. For instance, it has been reported to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. For example, it has been reported to bind with enzymes such as dioxygenase . This binding can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been reported that the formation of complexes with β-cyclodextrin can lead to a red shift in emission at higher concentrations of β-cyclodextrin . This suggests that the properties of this compound can change over time depending on its environment .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been reported to be a part of the degradation pathway of fluorene . In this pathway, it interacts with enzymes such as dioxygenase .
Transport and Distribution
It is known that this compound can form complexes with β-cyclodextrin, which may influence its transport and distribution .
Subcellular Localization
It is known that this compound can interact with various cellular compartments through its interactions with proteins and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-9-fluorenone can be synthesized through the reaction of fluorenone with hydrogen peroxide under strong alkaline conditions . The specific steps involve:
- Dissolving fluorenone in an alkaline solution.
- Adding hydrogen peroxide to the solution.
- Allowing the reaction to proceed under controlled temperature and pH conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix fluorenone and hydrogen peroxide in an alkaline medium.
- Employing continuous monitoring and control systems to maintain optimal reaction conditions.
- Isolating and purifying the product through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-9-fluorenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it back to fluorenol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol.
Substitution: Various alkylated or acylated fluorenone derivatives.
Scientific Research Applications
2-Hydroxy-9-fluorenone has a wide range of applications in scientific research:
Medicine: Research includes its potential use in drug development and as a precursor for various pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyfluorene: Similar in structure but lacks the ketone group present in 2-Hydroxy-9-fluorenone.
9-Fluorenone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,7-Dihydroxy-9-fluorenone: Contains an additional hydroxyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis and industrial applications.
Properties
IUPAC Name |
2-hydroxyfluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUBPHMYNSICJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219716 | |
Record name | 2-Hydroxyfluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6949-73-1 | |
Record name | 2-Hydroxyfluorenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6949-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-9-fluorenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6949-73-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22835 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxyfluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyfluoren-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Hydroxy-9-fluorenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR37FXR63Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-hydroxy-9-fluorenone produced in biological systems?
A1: Research shows that the fungus Cunninghamella elegans metabolizes fluorene, a tricyclic aromatic hydrocarbon, into several byproducts. One such byproduct is this compound. This novel metabolite is formed through the oxidation of fluorene at the C-9 position, followed by further hydroxylation at the C-2 position. []
Q2: Does this compound form inclusion complexes?
A2: Yes, research indicates that this compound can form inclusion complexes with β-cyclodextrin. Interestingly, this interaction differs from the complex formation observed with 2-hydroxyfluorene, highlighting the impact of the C-9 ketone group on the inclusion process. []
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